molecular formula C7H3BrF3NO3S B1379992 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol CAS No. 1429321-81-2

2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol

Cat. No.: B1379992
CAS No.: 1429321-81-2
M. Wt: 318.07 g/mol
InChI Key: ODVLQVBOWZANKL-UHFFFAOYSA-N
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Description

2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol: is a chemical compound with the molecular formula C7H3BrF3NO3S It is characterized by the presence of bromine, nitro, and trifluoromethylthio groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol typically involves multiple steps, starting with the bromination of a phenol derivative, followed by nitration and the introduction of the trifluoromethylthio group. Common reagents used in these reactions include bromine, nitric acid, and trifluoromethylthiolating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenol group in 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol can undergo oxidation reactions to form quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

Chemistry: 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of trifluoromethylthio groups on biological activity. It may serve as a model compound in enzyme inhibition studies.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The trifluoromethylthio group is known to enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and specialty chemicals. Its unique properties make it suitable for various applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

  • 2-Bromo-4-nitrophenol
  • 2-Bromo-6-(trifluoromethyl)phenol
  • 2-Bromo-3-methyl-4-nitrophenol

Comparison: Compared to similar compounds, 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol is unique due to the presence of the trifluoromethylthio group. This group imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications. The combination of bromine, nitro, and trifluoromethylthio groups makes this compound particularly versatile and valuable in scientific research and industrial applications.

Properties

IUPAC Name

2-bromo-6-nitro-4-(trifluoromethylsulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3S/c8-4-1-3(16-7(9,10)11)2-5(6(4)13)12(14)15/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVLQVBOWZANKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429321-81-2
Record name 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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